molecular formula C7H6F3NO3S B12273566 Trifluorothiazolylbutanedione hydrate

Trifluorothiazolylbutanedione hydrate

Cat. No.: B12273566
M. Wt: 241.19 g/mol
InChI Key: HLKKRWRNROCGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of trifluorothiazolylbutanedione hydrate involves several steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under acidic conditions to form the thiazole ring . The trifluoromethyl group is then introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the hydration of the compound to form the hydrate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Trifluorothiazolylbutanedione hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trifluorothiazolylbutanedione hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trifluorothiazolylbutanedione hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and thiazole groups contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Trifluorothiazolylbutanedione hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethyl and thiazole groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

1,1,1-trifluoro-4-(1,3-thiazol-2-yl)butane-2,3-dione;hydrate

InChI

InChI=1S/C7H4F3NO2S.H2O/c8-7(9,10)6(13)4(12)3-5-11-1-2-14-5;/h1-2H,3H2;1H2

InChI Key

HLKKRWRNROCGLK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(=O)C(=O)C(F)(F)F.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.